molecular formula C14H13NO2S B494959 1-(Phenylsulfonyl)indoline CAS No. 81114-41-2

1-(Phenylsulfonyl)indoline

Cat. No.: B494959
CAS No.: 81114-41-2
M. Wt: 259.33g/mol
InChI Key: AVIIJCYFOVAPRK-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indoline is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The phenylsulfonyl group attached to the nitrogen atom of the indoline ring enhances the compound’s chemical stability and reactivity

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indoline can be synthesized through several methods. One common approach involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . This method provides a straightforward route to obtain the desired indoline derivative with high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenylsulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding indoline derivative without the phenylsulfonyl group.

    Substitution: Introduction of various functional groups at the indoline ring.

Scientific Research Applications

1-(Phenylsulfonyl)indoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1-(Phenylsulfonyl)indoline can be compared with other indoline derivatives such as:

    1-(Phenylsulfonyl)indole: Similar structure but with an indole ring instead of indoline.

    1-(Phenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of indoline.

    1-(Phenylsulfonyl)benzene: Lacks the indoline ring, making it less reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its combination of the indoline ring and the phenylsulfonyl group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIIJCYFOVAPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332534
Record name 1-(benzenesulfonyl)-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81114-41-2
Record name 1-(benzenesulfonyl)-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of DMAP (1.5 g), benzenesulfonyl chloride (24 g, 136 mmol) and 2,3-dihydro-1H-indole (14.7 g, 124 mmol) in CH2Cl2 (200 mL) was added dropwise Et3N (19 g, 186 mmol) in an ice-water bath. After addition, the mixture was stirred at room temperature overnight, washed with water, dried over Na2SO4 and concentrated to dryness under reduced pressure to provide 1-benzenesulfonyl-2,3-dihydro-1H-indole (30.9 g, 96%).
Name
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Phenylsulfonyl)indoline
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1-(Phenylsulfonyl)indoline
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1-(Phenylsulfonyl)indoline
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1-(Phenylsulfonyl)indoline
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1-(Phenylsulfonyl)indoline
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1-(Phenylsulfonyl)indoline
Customer
Q & A

Q1: How does the presence of a methyl group at the C-2 position of 1-(phenylsulfonyl)indoline affect its reactivity with manganese(III) acetate?

A: The study by [] demonstrates a significant difference in reactivity based on the substitution at the C-2 position of this compound when reacted with manganese(III) acetate.

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